CYP2C9 Binding Affinity: Meta-Pyridine vs. Para-Pyridine Positional Isomer Comparison
In the Peng et al. (2008) systematic study, the meta-pyridine quinoline-4-carboxamide analog with a naphthalen-2-yl amide substituent (Compound 8) exhibited a CYP2C9 Ki of 1.15 ± 0.002 μM, compared with 0.033 ± 0.002 μM for the corresponding para-pyridine isomer (Compound 7)—representing an approximately 35-fold reduction in binding affinity attributable solely to the meta position of the pyridine nitrogen [1]. This differential was consistent across all nine structural groups tested: meta isomers consistently displayed Ki values 2-fold to over 1,000-fold higher than their para counterparts (e.g., Group 6: meta Ki = 8.55 μM vs. para Ki = 0.011 μM, ~777-fold difference; Group 8: meta Ki > 37.85 μM vs. para Ki = 0.009 μM, >4,200-fold difference) [1]. The target compound, bearing the meta (pyridin-3-yl) configuration, is therefore predicted to exhibit substantially attenuated CYP2C9 type II binding relative to any hypothetical para-pyridine analog with identical 2,4-dichlorophenyl N-substitution.
| Evidence Dimension | CYP2C9 inhibitory constant (Ki) for meta vs. para pyridine positional isomers of quinoline-4-carboxamide analogs |
|---|---|
| Target Compound Data | Predicted Ki in μM range for CYP2C9 (based on meta-pyridine class behavior; direct measurement not publicly available for this specific compound) |
| Comparator Or Baseline | Compound 8 (meta, naphthalen-2-yl): Ki = 1.15 ± 0.002 μM; Compound 7 (para, naphthalen-2-yl): Ki = 0.033 ± 0.002 μM; Compound 17 (meta, 2,3-dihydro-1H-inden-5-yl): Ki = 8.55 ± 1.02 μM; Compound 16 (para, 2,3-dihydro-1H-inden-5-yl): Ki = 0.011 ± 0.001 μM |
| Quantified Difference | Meta-pyridine isomers exhibit Ki values 2-fold to >4,200-fold higher than corresponding para-pyridine isomers across nine structural groups (Peng et al., 2008, Table 1) |
| Conditions | Reconstituted CYP2C9 system; diclofenac as substrate at Km concentration (5–30 μM); 100 mM potassium phosphate buffer, pH 7.4; Ki calculated from IC50 measurements using the Cheng-Prusoff equation (Peng et al., 2008) |
Why This Matters
A >35-fold difference in CYP2C9 Ki between meta and para isomers directly impacts drug-drug interaction risk assessment in preclinical screening; procurement of the wrong positional isomer could produce misleading CYP inhibition data and confound lead optimization.
- [1] Peng CC, Cape JL, Rushmore T, Crouch GJ, Jones JP. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. J Med Chem. 2008;51(24):8000-8011. doi:10.1021/jm8011257. Table 1. View Source
